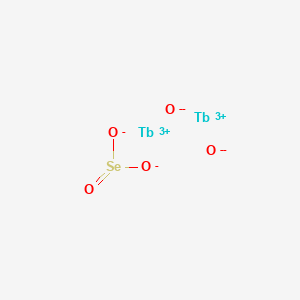
Acide (S)-3-hydroxyisobutyrique
Vue d'ensemble
Description
(S)-3-hydroxyisobutyric acid, or (S)-3-HIB, is a naturally occurring metabolite found in the body. It is a product of the breakdown of leucine, an essential amino acid, and is also found in some foods. It is a chiral molecule, meaning that it has two mirror-image forms, (S)-3-HIB and (R)-3-HIB. It has a variety of biochemical and physiological effects, and is being studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Recherche biomédicale : Thérapies à base d'acides nucléiques
L'acide (S)-3-hydroxyisobutyrique joue un rôle dans la synthèse des oligonucléotides utilisés dans les thérapies à base d'acides nucléiques. Ces oligonucléotides sont conçus pour interagir avec des séquences spécifiques d'ADN ou d'ARN, offrant un moyen de réguler l'expression des gènes, de corriger les mutations génétiques et de servir de traitements potentiels pour diverses maladies {svg_1}.
Dermatologie : Formulations de soins de la peau
En dermatologie, les dérivés de l'this compound sont utilisés dans les formulations de soins de la peau, en particulier dans les alpha-hydroxyacides (AHA) qui sont connus pour leurs propriétés exfoliantes. Les AHA peuvent améliorer la texture de la peau, réduire les signes du vieillissement et traiter l'hyperpigmentation {svg_2}.
Biologie chimique : Reconnaissance moléculaire
Ce composé est essentiel en biologie chimique pour ses capacités de reconnaissance moléculaire. Il peut être modifié pour créer des molécules qui se lient sélectivement aux biomolécules cibles, contribuant au développement de biosenseurs et de systèmes d'administration ciblée de médicaments {svg_3}.
Biologie synthétique : Blocs de construction pour les nanostructures
Les dérivés de l'this compound peuvent servir de blocs de construction pour les nanostructures en biologie synthétique. Ces nanostructures ont des applications dans la création de systèmes d'administration plus stables et plus efficaces pour les médicaments et autres agents thérapeutiques {svg_4}.
Mécanisme D'action
Mode of Action
It is likely that this compound interacts with its targets to induce changes in cellular processes .
Biochemical Pathways
It is possible that this compound influences multiple pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of (S)-3-hydroxyisobutyric acid is currently unknown .
Result of Action
Given the lack of identified targets and pathways, it is challenging to predict the specific effects of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-3-hydroxyisobutyric acid. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized in the body .
Propriétés
IUPAC Name |
(2S)-3-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXBTMSZEOQQDU-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331534 | |
| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-3-Hydroxyisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
26543-05-5 | |
| Record name | 3-Hydroxyisobutyric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYISOBUTYRIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28QK3H63P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Hydroxyisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (S)-3-hydroxyisobutyric acid produced in the body?
A1: (S)-3-hydroxyisobutyric acid is a product of isobutyric acid metabolism. Research using deuterium-labeled isobutyric acid in rats revealed that the (2-pro-S)methyl group of isobutyric acid is stereospecifically dehydrogenated, followed by hydration to yield (S)-(+)-3-hydroxyisobutyric acid. [, ] This pathway highlights the stereospecific nature of the enzymatic reactions involved.
Q2: Can (S)-3-hydroxyisobutyric acid be produced from other metabolic sources?
A2: Yes, studies have shown that (S)-3-hydroxyisobutyric acid can also be formed from the breakdown of thymine. [] Interestingly, this pathway leads to the formation of the R-enantiomer of 3-hydroxyisobutyric acid, which then undergoes conversion to the S-enantiomer through the interconversion of methylmalonic semialdehydes. This demonstrates the interconnectedness of metabolic pathways and the existence of enantiomeric interconversion mechanisms in vivo.
Q3: How can the different stereoisomers of 3-hydroxyisobutyric acid be distinguished?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) has proven to be a valuable tool for analyzing the stereoisomers of 3-hydroxyisobutyric acid. [] This technique allows for the separation and identification of different isomers based on their mass-to-charge ratios and retention times, enabling researchers to study the specific metabolic fate of each isomer.
Q4: Has (S)-3-hydroxyisobutyric acid been investigated as a potential biomarker for any diseases?
A4: Yes, recent research has explored the potential of (S)-3-hydroxyisobutyric acid as a biomarker for Henoch-Schonlein purpura nephritis (HSPN) in children. [] This study identified (S)-3-hydroxyisobutyric acid, along with p-Cresol sulfate and 3-carboxy-4-methyl-5-pentyl-2-furanpropanoic acid, as potential metabolic markers associated with the progression of Henoch-Schonlein purpura (HSP) to HSPN. This finding suggests that altered metabolism of isobutyric acid may be involved in the pathogenesis of HSPN, warranting further investigation.
Q5: What are the future directions for research on (S)-3-hydroxyisobutyric acid?
A5: Future research could focus on elucidating the specific enzymes involved in the stereospecific metabolism of isobutyric acid to (S)-3-hydroxyisobutyric acid. Furthermore, investigating the role of (S)-3-hydroxyisobutyric acid and related metabolites in the development and progression of HSPN could lead to new diagnostic and therapeutic strategies for this disease. Additionally, exploring alternative sustainable production methods for (S)-3-hydroxyisobutyric acid, such as using engineered microorganisms [], could pave the way for its broader application in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















